molecular formula C22H22O11 B1674783 Swertiajaponin CAS No. 6980-25-2

Swertiajaponin

Cat. No.: B1674783
CAS No.: 6980-25-2
M. Wt: 462.4 g/mol
InChI Key: DLVLXOYLQKCAME-UHFFFAOYSA-N
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Description

Swertiajaponin is a type of flavonoid, a group of naturally occurring antioxidants and metal chelators . It has been identified as a strong tyrosinase inhibitor among fifty flavonoids tested in cell-free experiments . It does not show cytotoxicity in B16F10, HaCat, and Hs27 cells and exhibits strong antioxidative activity .


Synthesis Analysis

This compound has been found to inhibit αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppress skin pigmentation in a human skin model . The underlying mechanisms of its synthesis have been analyzed using in silico and Lineweaver-Burk plot analyses .


Molecular Structure Analysis

This compound forms multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . This interaction is believed to be the reason for its strong inhibitory effect on tyrosinase .


Chemical Reactions Analysis

This compound is known to inhibit tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . It also inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level .

Scientific Research Applications

Anti-Browning and Antioxidant Applications in Food Industry Swertiajaponin has been identified as a potent flavonoid with significant applications in the food industry, particularly for its anti-browning and antioxidant properties. Research has demonstrated that this compound effectively inhibits enzymatic browning in potatoes by directly interacting with and inactivating polyphenol oxidase, an enzyme responsible for browning in foods. This action not only prevents undesirable color changes in food products but also enhances their nutritional value by increasing the total flavonoid content and antioxidant capacity. These properties make this compound a promising candidate for use as a functional food additive, offering a natural solution to preserve the color and extend the shelf life of food products while boosting their health benefits (Moon, Lee, Cho, Lee, Kim, & Ma, 2018).

Secoiridoid Biosynthesis in Medicinal Plants In another study focused on Swertia mussotii, a plant known for its medicinal properties, deep sequencing and transcriptome analyses were conducted to explore the biosynthesis pathway of secoiridoids, including this compound. This research provides insights into the genetic basis of secoiridoid biosynthesis, revealing the expression profiles of candidate transcripts encoding key enzymes. Understanding these biosynthetic pathways is crucial for harnessing the pharmacological potential of this compound and other related compounds in traditional and modern medicine. The study lays a foundation for further exploration of the therapeutic applications of secoiridoids, highlighting the importance of genetic research in enhancing the medicinal value of plant-based compounds (Liu, Wang, Guo, Zhan, Mohr, Cheng, Huo, Gu, Pei, Sun, Tang, Long, Huang, & Gu, 2017).

Pharmacological Properties in Gastrointestinal Motility Furthermore, Swertia japonica, containing this compound, has been studied for its effects on gastrointestinal symptoms. A study evaluating the effects of Swertia japonica extract and its main compound swertiamarin on gastric emptying and gastrointestinal motility in mice demonstrated positive outcomes. These findings suggest potential applications of this compound in treating gastrointestinal disorders, highlighting its significance in medical research and the development of natural remedies for enhancing digestive health (Kimura & Sumiyoshi, 2011).

Mechanism of Action

Target of Action

Swertiajaponin primarily targets tyrosinase , an enzyme that catalyzes two rate-limiting steps in melanin synthesis . Tyrosinase plays a crucial role in the pigmentation process, making it a significant target for skin-whitening compounds .

Mode of Action

This compound interacts with tyrosinase by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of the enzyme . This interaction inhibits the activity of tyrosinase, thereby suppressing melanin synthesis .

Biochemical Pathways

This compound affects the MAPK/MITF signaling pathway. It inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level . This dual mechanism of action - inhibiting both the activity and protein expression levels of tyrosinase - results in the suppression of melanin accumulation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of melanin accumulation and the exhibition of strong antioxidative activity . It markedly inhibits αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppresses skin pigmentation in a human skin model .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, UV radiation can induce melanin synthesis as a protective mechanism against the mutagenic effects of UV . Therefore, the effectiveness of this compound in inhibiting melanin synthesis may be influenced by exposure to UV radiation.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVLXOYLQKCAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Swertiajaponin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6980-25-2
Record name Swertiajaponin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 °C
Record name Swertiajaponin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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